N-(4-乙基苯基)-4-羟基-2-氧代-3-(苯基磺酰基)-1,2-二氢喹啉-7-甲酰胺

货号 B2667438

CAS 编号:

892739-87-6

分子量: 448.49

InChI 键: CRCONDHYBDJTEW-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

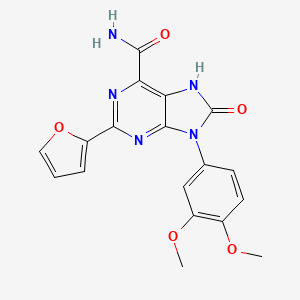

This compound is a quinoline derivative. Quinolines are aromatic compounds that contain two fused six-membered rings, one of which is a benzene ring and the other is a nitrogen-containing pyridine ring . The presence of the phenylsulfonyl, ethylphenyl, and carboxamide groups suggest that this compound could have interesting chemical properties and potential applications in various fields.

Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, would consist of a quinoline ring system with various substituents. The positions of these substituents on the ring could significantly affect the compound’s properties .Chemical Reactions Analysis

Quinolines can undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and complexation with metal ions . The presence of the phenylsulfonyl, ethylphenyl, and carboxamide groups could also enable other types of reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxamide group could enhance its solubility in polar solvents .科学研究应用

- HPMI can be functionalized with acryloyl, methacryloyl, allyl, propargyl, and cyanate groups. These modified monomers lead to polymers with varying thermal stabilities and char values . For instance:

- Researchers have explored amphiphilic hydrogels based on N,N-dimethylacrylamide (DMAM) and acrylic acid (AA). HPMI derivatives could potentially enhance the swelling behavior of such hydrogels under varying conditions .

- A benzoporphyrin derivative, 5,10,15,20-tetrakis(4-ethylphenyl) porphyrin (TEtPP) , was synthesized from HPMI. This compound shows promise in mitigating microbial resistance .

- Aromatic polyimides, including HPMI-based derivatives, find applications as high-temperature insulators, coatings, adhesives, and matrices for composites. Their exceptional thermal, electrical, and mechanical properties contribute to their widespread use .

- Maleimide resins, which include HPMI derivatives, exhibit good processability, high glass transition temperatures, and high modulus. These properties make them valuable in microelectronics and aerospace applications .

Polymer Chemistry and Materials Science

Hydrogel Synthesis

Photodynamic Antimicrobial Activity

High-Performance Composites

Microelectronics and Aerospace

作用机制

未来方向

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(4-ethylphenyl)-4-hydroxy-2-oxo-3-(phenylsulfonyl)-1,2-dihydroquinoline-7-carboxamide involves the condensation of 4-ethylphenylamine with 4-hydroxy-2-oxo-3-(phenylsulfonyl)-1,2-dihydroquinoline-7-carboxylic acid, followed by the addition of acetic anhydride and triethylamine to form the final product.", "Starting Materials": [ "4-ethylphenylamine", "4-hydroxy-2-oxo-3-(phenylsulfonyl)-1,2-dihydroquinoline-7-carboxylic acid", "Acetic anhydride", "Triethylamine" ], "Reaction": [ "Step 1: Condensation of 4-ethylphenylamine with 4-hydroxy-2-oxo-3-(phenylsulfonyl)-1,2-dihydroquinoline-7-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form the intermediate product.", "Step 2: Addition of acetic anhydride and triethylamine to the intermediate product to form the final product, N-(4-ethylphenyl)-4-hydroxy-2-oxo-3-(phenylsulfonyl)-1,2-dihydroquinoline-7-carboxamide.", "Step 3: Purification of the final product by recrystallization or column chromatography." ] } | |

CAS 编号 |

892739-87-6 |

产品名称 |

N-(4-ethylphenyl)-4-hydroxy-2-oxo-3-(phenylsulfonyl)-1,2-dihydroquinoline-7-carboxamide |

分子式 |

C24H20N2O5S |

分子量 |

448.49 |

IUPAC 名称 |

3-(benzenesulfonyl)-N-(4-ethylphenyl)-4-hydroxy-2-oxo-1H-quinoline-7-carboxamide |

InChI |

InChI=1S/C24H20N2O5S/c1-2-15-8-11-17(12-9-15)25-23(28)16-10-13-19-20(14-16)26-24(29)22(21(19)27)32(30,31)18-6-4-3-5-7-18/h3-14H,2H2,1H3,(H,25,28)(H2,26,27,29) |

InChI 键 |

CRCONDHYBDJTEW-UHFFFAOYSA-N |

SMILES |

CCC1=CC=C(C=C1)NC(=O)C2=CC3=C(C=C2)C(=C(C(=O)N3)S(=O)(=O)C4=CC=CC=C4)O |

溶解度 |

not available |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-phenylpro...

180181-93-5; 209252-15-3; 220498-02-2

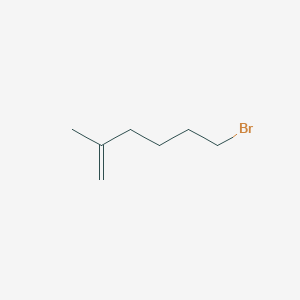

6-Bromo-2-methyl-1-hexene

1974-89-6; 38334-97-3

![4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methylphenyl)isoquinolin-1(2H)-one](/img/structure/B2667357.png)

![4-[(5Z)-5-(2-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[2-(1H-indol-3-yl)ethyl]butanamide](/img/structure/B2667365.png)

![4-[(4H-1,2,4-triazol-3-ylsulfanyl)methyl]benzoic acid hydrochloride](/img/structure/B2667369.png)

![N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2667371.png)

![methyl 1-[(5-fluoro-2-nitrophenoxy)methyl]-1H-pyrazole-3-carboxylate](/img/structure/B2667376.png)

![[1-(4-Methylphenyl)pyrrolidin-2-yl]methanamine](/img/structure/B2667378.png)